molecular formula C25H29I2NO3 B1667116 Amiodarone CAS No. 1951-25-3

Amiodarone

Cat. No.: B1667116
CAS No.: 1951-25-3
M. Wt: 645.3 g/mol
InChI Key: IYIKLHRQXLHMJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amiodarone, a class III antiarrhythmic drug, primarily targets the cardiac cells . It acts on the potassium channels that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This interaction with potassium channels is crucial for the drug’s antiarrhythmic effects .

Mode of Action

This compound interacts with its targets by blocking potassium currents . This blockage results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . In other words, it increases the time before a heart cell can contract again . This action is particularly significant in the treatment of life-threatening ventricular arrhythmias .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits both inward and outward currents . The inhibition of inward sodium and calcium currents is enhanced in a use- and voltage-dependent manner, resulting in the suppression of excitability and conductivity of cardiac tissues . Both voltage- and ligand-gated potassium channel currents are also inhibited at therapeutic levels of drug concentrations . Chronic this compound was shown to cause a down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. Its bioavailability ranges from 20-55% . It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The clearance of this compound after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg . The drug is eliminated largely by metabolism, with less than 1% of the dose excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Acutely administered this compound has no consistent effect on the action potential duration (APD) . The major and consistent long-term effect of the drug is a moderate APD prolongation with minimal frequency dependence . This prolongation is most likely due to a decrease in the current density of IK and Ito . Tissue accumulation of this compound and its active metabolite (desethylthis compound) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action .

Action Environment

Environmental factors, such as the duration of treatment, can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Amiodarone has been associated with serious and potentially life-threatening side effects, particularly of the lung, liver, and thyroid gland . It can cause changes in your heart rhythm, such as a condition called QT prolongation . It may cause fainting or serious side effects in some patients .

Biochemical Analysis

Biochemical Properties

Amiodarone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits adrenergic stimulation, affecting alpha and beta receptors, and modulates sodium, potassium, and calcium channels . These interactions lead to prolonged action potentials and refractory periods in myocardial tissue, thereby reducing the excitability of cardiac cells . This compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by blocking potassium channels, which prolongs repolarization and decreases the heart’s ability to respond to unwanted electrical stimuli . This action helps in stabilizing cardiac rhythm. Additionally, this compound affects cell signaling pathways, including those involving adrenergic receptors, and can alter gene expression related to cardiac function . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It blocks voltage-gated potassium channels, leading to prolonged repolarization of the cardiac action potential . This compound also inhibits sodium and calcium channels, as well as alpha and beta adrenergic receptors . These actions collectively contribute to its antiarrhythmic effects. At the molecular level, this compound binds to these channels and receptors, inhibiting their activity and altering the electrical properties of cardiac cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a long half-life, ranging from 25 to 100 days, leading to prolonged presence in the body . This compound’s stability and degradation are influenced by its lipid solubility and accumulation in tissues such as fat and muscle . Long-term use can result in tissue accumulation, leading to potential toxic effects on organs like the lungs, liver, and thyroid . In vitro and in vivo studies have shown that this compound can cause cellular changes over extended periods, including alterations in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces the incidence of arrhythmias . At higher doses, this compound can cause toxic effects, including pulmonary toxicity, liver damage, and thyroid dysfunction . Studies in animal models have shown that the threshold for these adverse effects is dose-dependent, with higher doses leading to more severe toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . Its major metabolite, desethylthis compound, also possesses antiarrhythmic properties . The drug’s metabolism involves complex pathways, including hepatic metabolism and biliary excretion . This compound’s interaction with these metabolic pathways can affect the levels of various metabolites and influence metabolic flux .

Transport and Distribution

This compound is highly lipid-soluble and is distributed widely within the body, accumulating in tissues such as fat, muscle, liver, lungs, and skin . It is transported within cells and tissues through binding to plasma proteins and interactions with transporters . The drug’s distribution is slow and extensive, requiring long loading periods to achieve therapeutic levels . This compound’s accumulation in tissues can lead to prolonged effects and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within lysosomes, where it can induce phospholipidosis . This accumulation within lysosomes affects the drug’s activity and function, leading to cellular changes such as apoptosis and alterations in cellular signaling pathways . The drug’s localization is influenced by its lipid solubility and interactions with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amiodarone is synthesized through a multi-step process involving several key reactions:

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yields and minimal waste .

Comparison with Similar Compounds

Amiodarone is often compared with other antiarrhythmic drugs:

    Dronedarone: Dronedarone is an analogue of this compound designed to have fewer adverse effects but is less effective.

    Sotalol: Sotalol is another class III antiarrhythmic drug but differs in its mechanism of action and side effect profile.

    Lidocaine: Lidocaine is a class I antiarrhythmic drug used for acute management of arrhythmias, whereas this compound is used for long-term management.

Conclusion

This compound is a versatile and effective antiarrhythmic medication with a complex synthesis process and multiple mechanisms of action. Its unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKLHRQXLHMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022592
Record name Amiodarone
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Molecular Weight

645.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Amiodarone
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Solubility

Low, 4.76e-03 g/L
Record name Amiodarone
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Mechanism of Action

Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis.
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CAS No.

1951-25-3
Record name Amiodarone
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Record name AMIODARONE
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Record name Amiodarone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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